
1-(2-Amino-5-bromothiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromothiophen-3-yl)ethanone is a chemical compound with the molecular formula C6H6BrNOS. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and contains an amino group and a bromine atom on the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromothiophen-3-yl)ethanone can be synthesized through several synthetic routes. The reaction conditions typically require the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-bromothiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or the keto group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like acyl chlorides or anhydrides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiophenes.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-5-bromothiophen-3-yl)ethanone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
2-Aminothiophene
5-Bromothiophene
2-Bromo-5-aminothiophene
3-Amino-2-bromothiophene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C6H6BrNOS |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-(2-amino-5-bromothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)4-2-5(7)10-6(4)8/h2H,8H2,1H3 |
Clave InChI |
WCYXZEBHQSKQSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


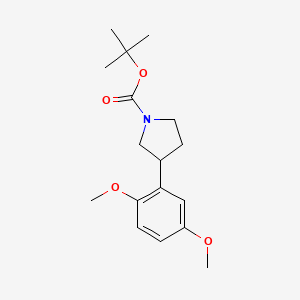
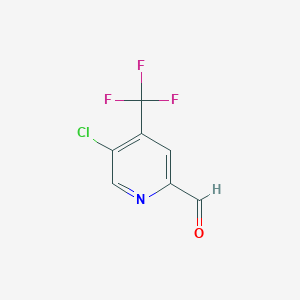
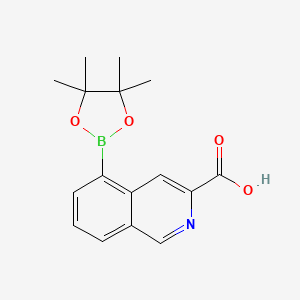
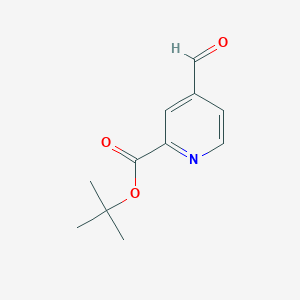
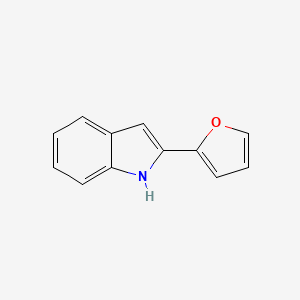
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)

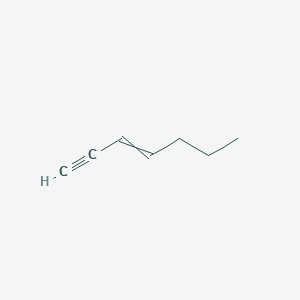
![ethyl 4-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B15331094.png)
![5-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B15331095.png)
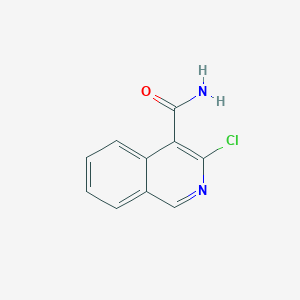

![3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15331110.png)
